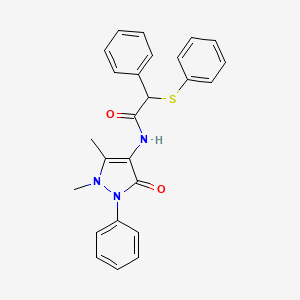
bis(3-methylphenyl) (4-bromophenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate is a chemical compound that belongs to the group of organophosphates. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, bis(3-methylphenyl) (4-bromophenyl)amidophosphate can increase the levels of acetylcholine in the brain, leading to enhanced cognitive function. It also acts as a potential anticancer agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Physiologically, it has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is toxic and should be handled with care. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on bis(3-methylphenyl) (4-bromophenyl)amidophosphate. One potential direction is to investigate its potential as a fluorescent probe for the detection of DNA and RNA. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in inducing apoptosis in cancer cells. Finally, further research is needed to fully understand the biochemical and physiological effects of bis(3-methylphenyl) (4-bromophenyl)amidophosphate.
Méthodes De Synthèse
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate can be synthesized by reacting 4-bromophenylamine with bis(3-methylphenyl) chlorophosphate in the presence of a base. The reaction yields bis(3-methylphenyl) (4-bromophenyl)amidophosphate as a white solid with a high yield.
Applications De Recherche Scientifique
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, an inhibitor of acetylcholinesterase, and a potential anticancer agent. It has also been used as a fluorescent probe for the detection of DNA and RNA.
Propriétés
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrNO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLNOVTYAKGJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)
![1,5-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5137487.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5137514.png)
![3-methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5137527.png)

![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5137540.png)


![N-[4-(1-adamantyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5137562.png)